Peptide 6A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido 6A es un péptido antimicrobiano sintético derivado de las secreciones cutáneas de ranas de América del Sur. Ha sido modificado para mejorar sus propiedades antibacterianas y antiinflamatorias. Este péptido ha demostrado un potencial significativo en el tratamiento de infecciones y la reducción de la inflamación, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El péptido 6A se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis se lleva a cabo en condiciones controladas para asegurar la secuencia y estructura correctas del péptido .

Métodos de producción industrial

Para la producción a gran escala, el péptido 6A se puede sintetizar utilizando sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas permiten un control preciso de las condiciones de reacción, asegurando un alto rendimiento y pureza del producto final. Además, se emplean técnicas de purificación como la cromatografía líquida de alta resolución (HPLC) para aislar el péptido deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido 6A experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la estructura del péptido y mejorar su estabilidad.

Reducción: Se utiliza para romper los puentes disulfuro dentro del péptido, alterando su conformación.

Sustitución: Implica reemplazar aminoácidos específicos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como N,N-Diisopropiletilamina (DIPEA) y N-metil-morfolina (NMM).

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con mayor estabilidad, conformación alterada y actividad biológica mejorada .

Aplicaciones Científicas De Investigación

El péptido 6A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la inmunidad innata y su interacción con las membranas microbianas.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de infecciones bacterianas y enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de recubrimientos y materiales antimicrobianos

Mecanismo De Acción

El péptido 6A ejerce sus efectos a través de múltiples mecanismos:

Actividad antibacteriana: Disrumpe las membranas celulares bacterianas, lo que lleva a la lisis y la muerte celular.

Actividad antiinflamatoria: El péptido 6A inhibe la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y las vías de señalización de las quinasas activadas por mitógenos (MAPKs), reduciendo la producción de citoquinas proinflamatorias.

Comparación Con Compuestos Similares

Compuestos similares

Medusin-PT: Otro péptido antimicrobiano derivado de secreciones cutáneas de rana, con propiedades antibacterianas similares.

LL-37: Un péptido antimicrobiano humano con actividad de amplio espectro contra bacterias, virus y hongos.

Magainin: Un péptido antimicrobiano de la piel de rana con potentes actividades antibacterianas y antifúngicas.

Unicidad del péptido 6A

El péptido 6A se destaca por sus actividades antibacterianas y antiinflamatorias duales, lo que lo convierte en un agente terapéutico versátil. Su capacidad para inhibir vías de señalización específicas involucradas en la inflamación mejora aún más su potencial para el tratamiento de enfermedades inflamatorias .

Propiedades

IUPAC Name |

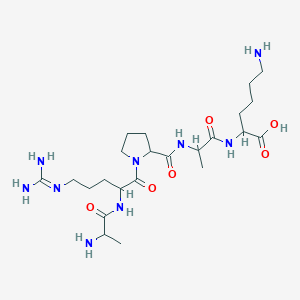

6-amino-2-[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMUACTOZLBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N9O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)

![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)